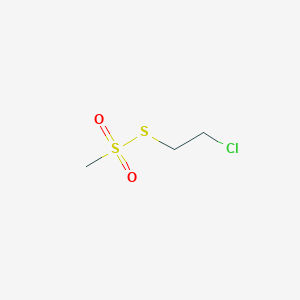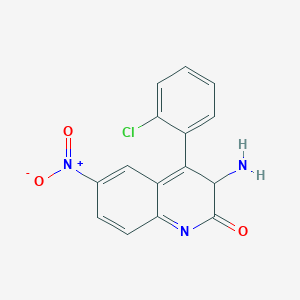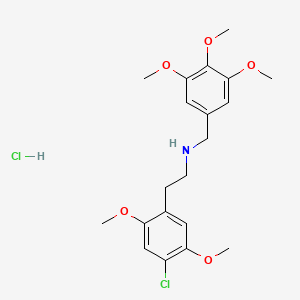
Uridine, 5-amino-, hydrochloride (6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-amino-, hydrochloride (6CI) is a derivative of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-amino-, hydrochloride (6CI) typically involves the modification of uridine through the introduction of an amino group at the 5-position. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions.
Industrial Production Methods
Industrial production of Uridine, 5-amino-, hydrochloride (6CI) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 5-amino-, hydrochloride (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be used for further research and development in medicinal chemistry and synthetic biology .
Applications De Recherche Scientifique
Uridine, 5-amino-, hydrochloride (6CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and nucleoside analogs.
Biology: Plays a role in cellular metabolism and nucleic acid synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of Uridine, 5-amino-, hydrochloride (6CI) involves its incorporation into nucleic acids, where it can influence various biochemical pathways. The compound targets specific enzymes and receptors involved in nucleoside metabolism, leading to changes in cellular function and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Uridine, 5-amino-, hydrochloride (6CI) include other uridine derivatives such as:
5-Fluorouridine: A fluorinated derivative used in cancer treatment.
5-Bromouridine: A brominated derivative used in biochemical research.
5-Iodouridine: An iodinated derivative with potential antiviral properties.
Uniqueness
Uridine, 5-amino-, hydrochloride (6CI) is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16ClN3O6 |
|---|---|
Poids moléculaire |
297.69 g/mol |
Nom IUPAC |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1 |
Clé InChI |
KITVWOPKPPLIOQ-MLQGJSBVSA-N |
SMILES isomérique |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl |
SMILES canonique |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)

![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)



![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)



